molecular formula C13H18N2OS B2383665 3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine CAS No. 1396680-61-7

3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine

Cat. No.: B2383665
CAS No.: 1396680-61-7
M. Wt: 250.36
InChI Key: MDBFRERFDVKUGO-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, and they exhibit a wide range of pharmacological properties .

Mechanism of Action

Target of Action

The compound 3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine, also known as 3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-imine, is a thiazole derivative. Thiazoles are known to interact with a variety of biological targets. They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on their structure and the specific targets they interact with. Some thiazole-quinolinium derivatives have been found to stimulate FtsZ polymerization in bacterial cells, disrupting its dynamic assembly and Z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity . .

Biochemical Pathways

Thiazoles are known to affect various biochemical pathways. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it has. Some thiazole derivatives have been found to possess good potent bactericidal activity as they can inhibit Gram-positive methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus and also some Gram-negative organisms and NDM-1 Escherichia coli . .

Comparison with Similar Compounds

3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-4-16-6-5-15-11-8-9(2)7-10(3)12(11)17-13(15)14/h7-8,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBFRERFDVKUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=CC(=C2SC1=N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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